REACTION_CXSMILES
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[Cl:1][C:2]1[CH:9]=[C:8]([NH:10][CH3:11])[C:5]([CH:6]=O)=[CH:4][N:3]=1.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH2:22][C:23](OC)=[O:24])[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:1][C:2]1[CH:9]=[C:8]2[C:5]([CH:6]=[C:22]([C:16]3[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=[C:14]([O:13][CH3:12])[CH:15]=3)[C:23](=[O:24])[N:10]2[CH3:11])=[CH:4][N:3]=1 |f:2.3.4|
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Name
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|
Quantity
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3.7 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=O)C(=C1)NC
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Name
|
|
Quantity
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4.5 g
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Type
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reactant
|
Smiles
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COC=1C=C(C=C(C1)OC)CC(=O)OC
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Name
|
|
Quantity
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9 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to RT
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Type
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CUSTOM
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Details
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quenched with water (200 mL)
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Type
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FILTRATION
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Details
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filtered
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Type
|
WASH
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Details
|
The filtration cake was washed by petroleum ether (50 mL) and ethyl acetate (50 mL)
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Name
|
|
Type
|
product
|
Smiles
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ClC1=NC=C2C=C(C(N(C2=C1)C)=O)C1=CC(=CC(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |